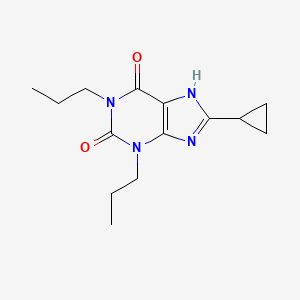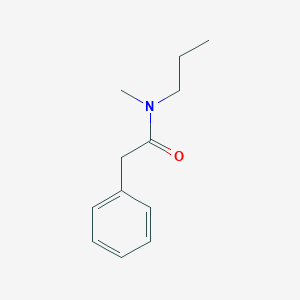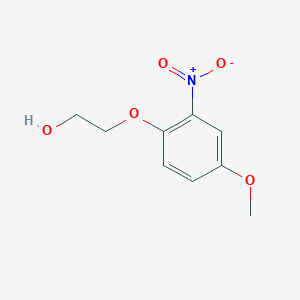
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with readily available purine derivatives.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides under basic conditions.
Dipropylation: The dipropyl groups are introduced via alkylation reactions, using propyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like crystallization, distillation, and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or nucleophiles like amines under basic conditions.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine compounds with various functional groups.
科学研究应用
Chemistry
In chemistry, 8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules like enzymes and nucleic acids. It serves as a model compound for understanding purine metabolism and function.
Medicine
Medically, purine derivatives are often investigated for their potential therapeutic effects. This compound may be explored for its activity against various diseases, including cancer and viral infections, due to its structural similarity to biologically active purines.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and dipropyl groups may enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with similar stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in medicine for respiratory diseases.
Uniqueness
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its cyclopropyl and dipropyl substituents, which may confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
| 108653-60-7 | |
分子式 |
C14H20N4O2 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
8-cyclopropyl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-3-7-17-12-10(15-11(16-12)9-5-6-9)13(19)18(8-4-2)14(17)20/h9H,3-8H2,1-2H3,(H,15,16) |
InChI 键 |
MQNGKZXCIMDJDW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/no-structure.png)



![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)

![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)

![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
